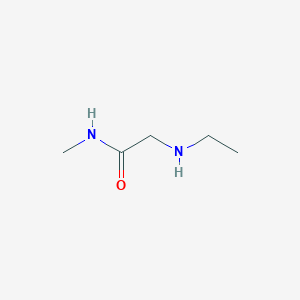

2-(ethylamino)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-4-5(8)6-2/h7H,3-4H2,1-2H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWKDSQETUYEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302135 | |

| Record name | 2-(Ethylamino)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225229-03-8 | |

| Record name | 2-(Ethylamino)-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225229-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylamino)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Ethylamino N Methylacetamide

Fundamental Reaction Pathways of the 2-(ethylamino)-N-methylacetamide Core

The reactivity of this compound is dictated by the interplay between its secondary amine and tertiary amide functionalities. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic, while the carbonyl carbon of the amide group is an electrophilic site. byjus.comlibretexts.org

Hydrolysis and Degradation Mechanisms of the Amide Bond in this compound

The amide bond in this compound, being a tertiary amide, is generally resistant to hydrolysis. acs.orgwikipedia.org However, under forcing conditions such as heating in strong aqueous acid or base, the C-N bond can be cleaved. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comkhanacademy.org A water molecule can then act as a nucleophile and attack the carbonyl carbon, leading to a tetrahedral intermediate. acs.orgchegg.comchegg.com Proton transfer to the nitrogen atom makes the amine a better leaving group. libretexts.orgyoutube.com Subsequent reformation of the carbonyl double bond results in the expulsion of a protonated N-methyl-N-(2-aminoethyl)amine, which is non-nucleophilic, and a protonated carboxylic acid. libretexts.org The final step involves deprotonation of the carboxylic acid by a base (like water or the released amine) to yield acetic acid and the corresponding ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. youtube.compearson.comacs.org This forms a tetrahedral intermediate. pearson.com The expulsion of the N-methyl-N-(2-aminoethyl)amide anion, a very poor leaving group, is the rate-limiting step and requires significant energy input (heating). chemistrysteps.com This step is followed by a rapid and irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.comchemistrysteps.com The final products are a carboxylate salt (sodium acetate (B1210297) if NaOH is used) and N-methyl-N-(2-aminoethyl)amine. libretexts.orgchemistrysteps.com For tertiary amides, the initial nucleophilic attack is often the rate-determining step. uregina.ca

Reactivity of the Amino Group in this compound

The secondary amine in this compound is a key site of reactivity due to the lone pair of electrons on the nitrogen atom. byjus.comfiveable.me This makes it both basic and nucleophilic.

Alkylation: As a nucleophile, the secondary amine can react with alkyl halides in a nucleophilic substitution reaction (SN2) to form a tertiary amine. ucalgary.canumberanalytics.comwikipedia.org This reaction can be complicated by over-alkylation, where the resulting tertiary amine, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt. acsgcipr.orglibretexts.orglibretexts.org Using a large excess of the initial amine can help to minimize this. libretexts.org

Acylation: The secondary amine readily undergoes acylation when treated with acid chlorides or acid anhydrides to form a new, more substituted amide. byjus.comlibretexts.orgorgoreview.combath.ac.uk This nucleophilic acyl substitution reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acid (e.g., HCl) generated during the reaction, which shifts the equilibrium towards the product. byjus.comorgoreview.comyoutube.com

Electrophilic and Nucleophilic Reactions Involving this compound

The molecule possesses distinct electrophilic and nucleophilic centers that govern its reactions.

Nucleophilic Sites: The primary nucleophilic site is the nitrogen of the secondary amine, which readily participates in reactions with a wide range of electrophiles. libretexts.org The amide nitrogen's lone pair is significantly less nucleophilic due to delocalization into the adjacent carbonyl group. orgoreview.comfuturelearn.com The carbonyl oxygen also has lone pairs and can act as a nucleophile, particularly in acid-catalyzed reactions where it is protonated. masterorganicchemistry.com

Electrophilic Site: The most significant electrophilic site is the carbonyl carbon of the amide group. futurelearn.com Its electrophilicity is enhanced by protonation of the carbonyl oxygen in acidic media. masterorganicchemistry.com This site is susceptible to attack by strong nucleophiles. youtube.com

Mechanistic Studies of Specific Chemical Transformations of this compound

While direct mechanistic studies on this compound are limited, extensive research on related amides provides a solid foundation for understanding its reaction mechanisms.

Quantum Chemical Investigations of Reaction Mechanisms for Related Amides

Quantum chemical studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of amide hydrolysis. acs.orgacs.org For instance, calculations on N-methylacetamide have shown that the first step in acid-catalyzed hydrolysis is the protonation of the carbonyl oxygen, and the rate-determining step is the subsequent nucleophilic attack by a water molecule. acs.org

Computational studies have also explored the high resistance of tertiary amides to hydrolysis, attributing it to stereoelectronic effects and the lack of an N-H group that can stabilize the transition state through hydrogen bonding. acs.orgacs.org These studies highlight the importance of the orientation of the nitrogen lone pair in the tetrahedral intermediate for the reaction to proceed. acs.org

Intermediates and Transition States in this compound Reactions

Based on studies of analogous systems, the reactions of this compound are expected to proceed through several key intermediates and transition states.

Amide Hydrolysis:

Tetrahedral Intermediate: In both acid- and base-catalyzed hydrolysis, the key intermediate is a tetrahedral species formed by the nucleophilic attack of water or hydroxide on the carbonyl carbon. futurelearn.comfiveable.memasterorganicchemistry.com

Transition States: The transition states in amide hydrolysis are high-energy structures. For example, the transition state for the formation of the tetrahedral intermediate involves the partial formation of the new carbon-oxygen bond and partial breaking of the carbonyl pi bond. acs.orgacs.org The breakdown of the tetrahedral intermediate also proceeds through a high-energy transition state leading to the cleavage of the C-N bond. uregina.ca

Amine Reactions:

Acylation Intermediate: The acylation of the secondary amine proceeds through a tetrahedral intermediate formed from the attack of the amine on the carbonyl carbon of the acylating agent. orgoreview.com This intermediate then collapses, expelling the leaving group (e.g., chloride). orgoreview.com

Alkylation Transition State: The SN2 alkylation of the amine proceeds through a trigonal bipyramidal transition state where the nucleophilic nitrogen and the leaving group are on opposite sides of the carbon atom being attacked.

The following tables summarize key reactive sites and expected reaction types for this compound.

| Reactive Site | Functional Group | Expected Reactivity | Typical Reagents |

| Secondary Amine (N-H) | Amine | Nucleophilic, Basic | Alkyl halides, Acid chlorides, Acids |

| Carbonyl Carbon (C=O) | Amide | Electrophilic | Strong acids/bases with heat (for hydrolysis) |

| Carbonyl Oxygen (C=O) | Amide | Nucleophilic (when protonated) | Acids |

| Reaction Type | Functional Group Involved | Key Mechanistic Feature | Products |

| Hydrolysis (Acidic) | Amide | Protonation of C=O, nucleophilic attack by H₂O | Acetic acid, N-methyl-N-(2-aminoethyl)ammonium salt |

| Hydrolysis (Basic) | Amide | Nucleophilic attack by OH⁻ | Acetate salt, N-methyl-N-(2-aminoethyl)amine |

| Alkylation | Secondary Amine | SN2 reaction | Tertiary amine, Quaternary ammonium salt |

| Acylation | Secondary Amine | Nucleophilic acyl substitution | N-substituted amide |

Interactions with Inorganic Species and Coordination Chemistry of this compound

The molecular structure of this compound, featuring an amino nitrogen, an amido nitrogen, and a carbonyl oxygen, provides multiple potential donor sites for interaction with inorganic species. This makes it a subject of interest in the field of coordination chemistry, where it can function as a ligand that binds to a central metal atom or ion. libretexts.org Such ligands act as Lewis bases by donating one or more electron pairs to the metal center, which acts as a Lewis acid. libretexts.org

Complexation Studies with Metal Ions and Related Amides

While specific complexation studies on this compound are not extensively documented in publicly available literature, its coordination behavior can be reliably inferred from studies on structurally analogous compounds like N-substituted and C-substituted derivatives of glycine (B1666218) and its amides. iupac.orgrsc.org These related molecules typically function as bidentate ligands, meaning they bind to a metal ion through two donor atoms. libretexts.orglibretexts.org For this compound, the most probable coordination mode involves the ethylamino nitrogen and the carbonyl oxygen, which would form a thermodynamically stable five-membered chelate ring with the metal ion. iupac.orgmdpi.com

The stability of the resulting metal complexes is a critical parameter, quantified by the stability constant (K) or its logarithm (log K). A higher stability constant indicates a more stable complex and a stronger ligand-to-metal bond. youtube.com The formation of chelate rings with bidentate or multidentate ligands generally results in significantly more stable complexes compared to those formed with monodentate ligands, an observation known as the chelate effect. youtube.com

Studies on amino acids and their amides show they form stable 1:1 and 1:2 metal-to-ligand complexes with various metal ions. researchgate.net The stability of these complexes is influenced by factors such as the nature of the metal ion and the steric and electronic properties of the substituents on the ligand. For N-alkylated aminoacetamides, increasing the size of the alkyl groups on the nitrogen atoms can introduce steric hindrance, potentially leading to a decrease in the stability of the metal complexes.

To illustrate the typical stability constants for this class of compounds, the following table presents data for copper(II) complexes with related, simpler glycinamide (B1583983) ligands.

| Ligand | log K₁ (1:1 Complex) | log K₂ (1:2 Complex) |

|---|---|---|

| Glycinamide | 5.45 | 4.35 |

| N-methylglycinamide | 5.20 | 4.10 |

| N-ethylglycinamide | 5.15 | 4.05 |

Note: Data is representative of trends observed for this class of ligands and is based on established literature values for related compounds.

Ligand Design Principles Based on this compound Scaffold

The core structure of this compound serves as a molecular scaffold that can be systematically modified to design new ligands with tailored properties for specific applications. nih.govmdpi.com This rational ligand design approach is a cornerstone of modern coordination chemistry and materials science. nih.gov The goal is to control how the ligand binds to metal ions, thereby influencing the chemical, electronic, and physical properties of the resulting metal complex.

Key design principles based on this scaffold include:

Tuning Steric Hindrance: The ethyl and methyl groups on the nitrogen atoms can be replaced with smaller or larger alkyl or aryl groups. Increasing the steric bulk around the donor atoms can create a more crowded coordination sphere, which can enforce specific geometries (e.g., tetrahedral instead of square planar), limit the number of ligands that can bind, and control the access of other molecules to the metal center.

Modifying Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the basicity of the donor atoms. mdpi.com Adding electron-donating groups to the scaffold would increase the electron density on the nitrogen and oxygen donors, making them stronger Lewis bases and leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups would weaken the donor ability of the ligand.

Increasing Denticity: The bidentate nature of the scaffold can be enhanced by introducing additional donor groups onto the ethyl or methyl substituents. purdue.edu For example, adding a hydroxyl, carboxyl, or another amino group could transform the molecule into a tridentate or tetradentate ligand. Such multidentate ligands, or chelators, typically form more stable complexes than their bidentate counterparts due to favorable entropic effects. youtube.com

Scaffold Backbone Modification: The central acetamide (B32628) backbone can be altered. For instance, replacing the amide group with a thioamide introduces a soft sulfur donor atom, which would change the preference of the ligand for certain metal ions (e.g., having a higher affinity for soft metals like mercury(II) or silver(I)). essaycompany.com

Through these rational modifications, the this compound scaffold can be used to develop a diverse family of ligands for applications ranging from catalysis and metal ion separation to the development of new materials with specific electronic or magnetic properties. mdpi.comhelsinki.fi

Advanced Spectroscopic and Structural Characterization in 2 Ethylamino N Methylacetamide Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Studies of 2-(ethylamino)-N-methylacetamide

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and observing the dynamic behavior of molecules in solution. For a molecule like this compound, which possesses rotatable bonds and multiple conformations, NMR provides critical insights into its structural preferences.

Theoretical studies on the related compound N-ethyl,N-methylacetamide have explored the stability of its syn and anti conformers. researchgate.net These studies indicate that the relative position of the methyl group on the N-ethyl moiety is nearly perpendicular to the plane of the amide's heavy atoms. researchgate.net This conformational preference is dictated by a balance of steric hindrance and electronic effects like hyperconjugation. researchgate.net Such analyses are crucial for understanding the likely dominant conformations of this compound.

Multi-Dimensional NMR Techniques for Structural Elucidation

Multi-dimensional NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in characterizing this compound.

COSY would reveal proton-proton couplings, for example, between the ethyl group's CH₂ and CH₃ protons, and between the N-H proton and the adjacent CH₂ protons.

HSQC would correlate directly bonded proton and carbon atoms, definitively assigning the chemical shifts for each CH, CH₂, and CH₃ group.

The following table presents typical NMR shift data for analogous amide structures, providing a reference for the expected values for this compound.

| Analogous Compound | Nucleus | Functional Group | Chemical Shift (ppm) | Solvent |

| N-Ethylacetamide | ¹H | NH (amide) | 6.7 | CDCl₃ |

| ¹H | CH₂ (ethyl) | 3.260 | CDCl₃ | |

| ¹H | CH₃ (acetyl) | 1.976 | CDCl₃ | |

| ¹H | CH₃ (ethyl) | 1.141 | CDCl₃ | |

| N-Methylacetamide | ¹³C | C=O (carbonyl) | 171.77 | CDCl₃ |

| ¹³C | N-CH₃ | 26.23 | CDCl₃ | |

| ¹³C | C-CH₃ (acetyl) | 22.74 | CDCl₃ |

Data sourced from ChemicalBook and PubChem for illustrative purposes. chemicalbook.comnih.gov

Isotopic Labeling in NMR Studies of this compound Reactivity

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions and to probe specific molecular interactions. wikipedia.org In the context of this compound, stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into the molecule to study its reactivity and dynamics. kit.edu

For instance, replacing the labile N-H proton with deuterium (a process known as deuterium exchange) can be used to study hydrogen bonding and solvent accessibility. wikipedia.org This is achieved by dissolving the compound in a deuterated solvent like D₂O. The disappearance of the N-H signal and the appearance of a new signal for the solvent in the ¹H NMR spectrum confirms the exchange and can provide information on the rate of this process, which is related to the proton's chemical environment.

Furthermore, synthesizing this compound with ¹³C-labeled carbonyl carbon or ¹⁵N-labeled nitrogen atoms would allow for more sensitive and specific tracking of these atoms during chemical reactions. kit.edu This approach can elucidate reaction mechanisms by revealing which bonds are broken and formed. thieme-connect.de The changes in the chemical shifts or coupling constants of the labeled sites in the NMR spectrum provide direct evidence of the structural transformations occurring. wikipedia.org

Vibrational Spectroscopy for Probing Molecular Structure and Interactions of this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is exceptionally sensitive to functional groups, bonding, and intermolecular forces such as hydrogen bonding, making it ideal for characterizing the structure of this compound. mdpi.com

Infrared Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. pressbooks.pub For this compound, the IR spectrum would be dominated by characteristic absorption bands of the amide group, often referred to as Amide I, II, and III bands. nih.gov

Amide I band (approx. 1650 cm⁻¹): This strong absorption is primarily due to the C=O stretching vibration. Its exact frequency is highly sensitive to the strength of hydrogen bonding; stronger H-bonds with the carbonyl oxygen will lower the frequency. nih.govresearchgate.net

Amide II band (approx. 1550 cm⁻¹): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

N-H stretching band (approx. 3300 cm⁻¹): The position and shape of this band are excellent indicators of hydrogen bonding. A sharp band around 3400-3500 cm⁻¹ indicates a free, non-hydrogen-bonded N-H group, while a broad band at a lower frequency (e.g., 3200-3300 cm⁻¹) signifies the presence of intermolecular hydrogen bonds. arxiv.orguj.edu.pl

Studies on the related N-methylacetamide (NMA) show that temperature changes significantly affect the IR spectrum, revealing shifts in hydrogen bond strength. researchgate.net Similarly, interactions with ions from salts can alter the frequencies of the amide bands, indicating complex formation where ions interact directly with the carbonyl oxygen or the N-H group. researchgate.net

The following table summarizes key IR absorption bands expected for this compound, based on data from analogous amide compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300–3500 | Indicates hydrogen bonding status of the amide N-H group. |

| C-H Stretch | 2850–3000 | Aliphatic C-H vibrations from ethyl and methyl groups. |

| Amide I (C=O Stretch) | 1630–1680 | Carbonyl stretching, sensitive to H-bonding. nih.gov |

| Amide II (N-H Bend, C-N Stretch) | 1510–1570 | A key characteristic of secondary amides. researchgate.net |

| Amide III | 1250–1350 | A complex mix of C-N stretching and N-H bending. nih.gov |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly effective for observing symmetric vibrations and vibrations of non-polar bonds, offering a unique "fingerprint" of a molecule. mdpi.com While water is a strong absorber in IR, it produces a weak Raman signal, making Raman spectroscopy well-suited for studying samples in aqueous solutions. mdpi.com

For this compound, the Raman spectrum would also feature the characteristic Amide I and Amide III bands. researchgate.net The C-C and C-N skeletal vibrations would also be prominent. By comparing the Raman and IR spectra, a more complete picture of the molecule's vibrational modes can be assembled. For example, UV resonance Raman spectroscopy studies on N-methylacetamide have been used to selectively enhance the amide vibrations, providing detailed information about the electronic and geometric structure of the peptide bond. researchgate.net This technique could be applied to this compound to study its conformation in different environments.

Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an indispensable tool for determining the molecular weight of a compound, elucidating its structure through fragmentation patterns, and identifying trace-level impurities. mdpi.com

For this compound (molecular formula C₅H₁₂N₂O, monoisotopic mass 116.09 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy. uni.lu Upon ionization, the molecule will form a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺).

The fragmentation of this ion provides structural information. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. mdpi.com Expected fragmentation pathways for this compound would involve cleavage of the amide bond and bonds within the ethylamino side chain.

The following table shows predicted m/z values for this compound and its common adducts.

| Adduct | Predicted Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 117.10224 |

| [M+Na]⁺ | 139.08418 |

| [M-H]⁻ | 115.08768 |

| [M]⁺ | 116.09441 |

Data sourced from PubChemLite. uni.lu

Mass spectrometry is also a critical tool for impurity profiling, often coupled with liquid chromatography (LC-MS). nih.gov This technique separates the components of a mixture before they enter the mass spectrometer, allowing for the detection and identification of synthesis byproducts or degradation products, even at very low concentrations. nih.gov By generating MS/MS "fingerprints" for the main compound and any detected impurities, one can track the purity of different batches and tentatively identify the structure of unknown impurities based on their fragmentation patterns. nih.gov This is crucial for quality control in chemical synthesis.

Fragmentation Pathways Analysis for this compound and Derivatives

Mass spectrometry is a critical tool for the structural elucidation of this compound. The fragmentation of the molecular ion upon electron impact (EI) ionization follows predictable pathways governed by the stability of the resulting fragments. The primary fragmentation mechanisms for this compound are anticipated to be alpha-cleavage and cleavage adjacent to the amide group.

Given the structure of this compound, several key fragmentation pathways can be postulated. The molecular ion [M]•+ is expected to undergo cleavage at bonds alpha to the nitrogen atoms and adjacent to the carbonyl group, which are positions of relative instability.

One of the most prominent fragmentation patterns for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org In the case of this compound, this would involve the bond between the two carbon atoms of the ethyl group, or the bond connecting the ethylamino group to the acetyl group. The loss of the largest alkyl group is often the preferred pathway. youtube.commiamioh.edu

Another significant fragmentation pathway for amides involves the cleavage of the bonds around the carbonyl group. libretexts.org This can result in the formation of characteristic acylium ions. The McLafferty rearrangement is also a possibility for primary amides, which could lead to a specific fragmentation pattern. libretexts.org

A proposed fragmentation scheme for this compound is detailed below, highlighting the major expected fragment ions.

| Proposed Fragment Structure | m/z (Nominal Mass) | Fragmentation Pathway Description |

| [CH₃CH₂NHCH₂CONHCH₃]•+ | 116 | Molecular Ion |

| [CH₂NHCH₂CONHCH₃]+ | 101 | Loss of a methyl radical (•CH₃) via alpha-cleavage at the ethyl group. |

| [CH₃CH₂NHCH₂CO]+ | 87 | Cleavage of the N-C bond between the amide nitrogen and the methyl group. |

| [CH₃CH₂NH=CH₂]+ | 58 | Alpha-cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene (B1212753) group, followed by hydrogen rearrangement. This is a common and often abundant fragment for N-ethyl amines. |

| [CONHCH₃]+ | 58 | Cleavage of the C-C bond between the carbonyl group and the ethylamino-methylene group. |

| [CH₃CO]+ | 43 | Acylium ion formed by cleavage of the C-N bond of the amide. |

| [CH₃NH₂]•+ | 31 | Fragment resulting from cleavage and rearrangement. |

This interactive table outlines the predicted fragmentation pathways for this compound under mass spectrometry analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination in Research Samples

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound and its fragments. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the differentiation between ions of the same nominal mass but different elemental formulas. nih.gov This capability is crucial for confirming the identity of a synthesized compound and for identifying unknown metabolites or degradation products in complex matrices. nih.gov

The exact mass of the this compound molecular ion and its principal fragments can be calculated based on the precise masses of their constituent isotopes.

| Elemental Formula | Ion/Fragment | Calculated Exact Mass |

| C₅H₁₂N₂O | [M]•+ | 116.09496 |

| C₄H₉N₂O | [M - CH₃]⁺ | 101.07149 |

| C₄H₇NO | [M - NHCH₃]⁺ | 85.05276 |

| C₃H₈N | [CH₃CH₂NH=CH₂]⁺ | 58.06565 |

| C₂H₄NO | [CONHCH₃]⁺ | 58.02929 |

This interactive table presents the calculated exact masses for the parent molecule and key fragments of this compound, illustrating the data obtainable from High-Resolution Mass Spectrometry.

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in this compound, as well as how the molecules pack together in a crystal lattice. nih.gov While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from studies of related molecules like N-methylacetamide (NMA) and other acetamide (B32628) derivatives. researchgate.netnih.gov

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state would be dictated by the spatial arrangement of its atoms that minimizes steric hindrance and maximizes favorable intermolecular interactions. A key feature of the molecule is the amide bond, which is known to be planar.

Theoretical and experimental studies on N-methylacetamide (NMA) have shown that the trans conformation of the amide group (where the two methyl groups are on opposite sides of the C-N bond) is more stable than the cis conformation. researchgate.netumich.eduresearchgate.net It is therefore highly probable that this compound would also adopt a trans conformation about its amide bond in the crystalline state.

Supramolecular Interactions and Crystal Packing

The crystal packing of this compound would be primarily governed by hydrogen bonding. The molecule possesses a hydrogen bond donor in the secondary amine of the ethylamino group (N-H) and a potent hydrogen bond acceptor in the carbonyl oxygen (C=O). This facilitates the formation of robust intermolecular hydrogen bonds.

Analytical Methodologies Development for Research Applications of 2 Ethylamino N Methylacetamide

Chromatographic Separation Techniques for 2-(ethylamino)-N-methylacetamide and its Related Chemical Species

Chromatography is a fundamental set of techniques used to separate the components of a mixture. biomedpharmajournal.org For a compound like this compound, both liquid and gas chromatography platforms offer distinct advantages for its isolation and quantification in various research matrices. The versatility of these techniques allows for the development of methods to separate the parent compound from impurities, degradation products, or metabolites. ajrconline.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for both qualitative and quantitative analysis in pharmaceutical and biological evaluation. biomedpharmajournal.orgresearchgate.net Its application is crucial for the analysis of non-volatile or thermally labile compounds. The development of a reversed-phase HPLC (RP-HPLC) method for this compound would involve a systematic optimization of several parameters to achieve adequate separation and peak shape.

A typical method development strategy would begin with the selection of an appropriate stationary phase, with C18 columns being a common starting point due to their versatility. nih.govcrsubscription.com The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be adjusted to control the retention time of the analyte. researchgate.netnih.gov The pH of the aqueous phase is a critical parameter for an amine-containing compound like this compound, as it dictates the ionization state and thus the retention behavior. Other parameters such as flow rate, column temperature, and detector wavelength must also be optimized to ensure a rapid, sensitive, and robust method. researchgate.net

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. crsubscription.com |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) | The organic modifier (acetonitrile) and buffered aqueous phase allow for control over elution strength and analyte ionization. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. researchgate.net |

| Detection | UV at 210 nm | Amide bonds typically show absorbance in the low UV range. |

| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |

| Injection Vol. | 20 µL | A common injection volume for standard analytical HPLC systems. researchgate.net |

The validation of the developed HPLC method would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is suitable for its intended research purpose. researchgate.netijamscr.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net For polar compounds like this compound, which contains amine and amide functional groups, direct analysis by GC can be challenging due to potential peak tailing and interaction with the stationary phase. researchgate.net

To overcome these issues, chemical derivatization is often employed. researchgate.netjfda-online.com This process involves reacting the analyte with a derivatizing agent to form a less polar, more volatile, and more thermally stable derivative. Common derivatization strategies for amines include acylation or silylation. jfda-online.comuva.nl For instance, reacting this compound with an acylating agent like heptafluorobutyric acid anhydride (B1165640) could improve its chromatographic properties significantly. nih.gov The development of a GC method would involve optimizing parameters such as the type of capillary column, temperature program, carrier gas flow rate, and inlet temperature to achieve efficient separation. google.com

Table 2: Potential GC Method Parameters for Derivatized this compound

| Parameter | Suggested Condition | Rationale |

| Derivatizing Agent | Acylating or Silylating Agent (e.g., MSTFA, BSTFA) | Increases volatility and thermal stability, and improves peak shape for polar analytes. jfda-online.com |

| Column | Mid-polarity capillary column (e.g., Rxi-624sil MS) | Suitable for separating a wide range of derivatized compounds. google.com |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases standardly used in GC. researchgate.net |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. google.com |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Allows for the separation of compounds with different boiling points. google.com |

| Detector | Flame Ionization Detector (FID) | A robust and widely used detector for organic compounds. researchgate.net |

Chirality is a critical aspect in the study of many chemical compounds, as different enantiomers can exhibit distinct biological activities. nih.govnih.gov Since this compound possesses a chiral center, the development of methods to separate its enantiomers is essential for stereospecific research. The primary approaches for chiral separation via chromatography involve either direct or indirect methods. restek.com

The direct method utilizes a chiral stationary phase (CSP) in an HPLC system. These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. The indirect method involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard, non-chiral column (e.g., a C18 column). restek.comresearchgate.net This latter approach can be a cost-effective alternative to dedicated chiral columns. restek.com

Table 3: Approaches for Chiral Separation of this compound

| Method | Principle | Advantages | Considerations |

| Direct (Chiral HPLC) | Uses a column with a Chiral Stationary Phase (CSP) to selectively interact with each enantiomer. | Simple sample preparation; directly measures enantiomers. | CSP columns can be expensive and may have limited mobile phase compatibility. restek.com |

| Indirect (Derivatization) | Reacts the enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Uses standard, less expensive HPLC columns; can enhance detectability. | Requires an additional reaction step; the derivatizing agent must be pure and the reaction must go to completion. |

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both quantification and structural identification. ajrconline.org For the comprehensive analysis of this compound, coupling liquid or gas chromatography with mass spectrometry is particularly advantageous.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of compounds in complex biological matrices. nih.govnih.gov This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov For research involving this compound, LC-MS/MS would be invaluable for trace-level quantification and for identifying potential metabolites. ijpras.com

In an LC-MS/MS system, the analyte is first separated by the LC, then ionized (e.g., via electrospray ionization, ESI), and introduced into the mass spectrometer. nih.gov Using a mode like Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific transition from a precursor ion (the molecular ion of the analyte) to a characteristic product ion. This high specificity allows for accurate quantification even in the presence of co-eluting matrix components. ijpras.com The technique is also essential for structural elucidation of unknown metabolites by analyzing their fragmentation patterns. youtube.com

Table 4: Illustrative LC-MS/MS Method Parameters

| Parameter | Suggested Condition | Purpose |

| LC System | UHPLC/HPLC | Provides chromatographic separation prior to mass analysis. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar molecules like amines to create [M+H]+ ions. |

| Mass Analyzer | Triple Quadrupole or Q-Trap | Allows for tandem MS experiments like Multiple Reaction Monitoring (MRM) for quantification. ijpras.com |

| MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) | A specific mass transition is monitored for highly selective quantification of the target analyte. |

| Application | Trace quantification, metabolite identification in biological samples (e.g., plasma, urine). nih.gov | High sensitivity and specificity make it ideal for complex matrices and low analyte levels. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. researchgate.net As discussed, this compound would likely require derivatization prior to GC analysis. researchgate.net The coupling to a mass spectrometer provides a significant advantage over a standard GC-FID detector.

After separation on the GC column, the derivatized analyte enters the MS, where it is ionized (typically by electron impact, EI) and fragmented. mdpi.com The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical "fingerprint," allowing for confident identification of the compound by comparing the spectrum to a library database. researchgate.net This makes GC-MS an excellent tool for confirming the identity of the derivatized this compound and for characterizing any volatile impurities or related substances that may be present in a research sample. google.comnih.gov Two-dimensional GC-MS (GCxGC-MS) can offer even greater resolution for highly complex samples. nih.govvtt.fi

Table 5: Example GC-MS System Parameters for Derivative Analysis

| Parameter | Suggested Condition | Purpose |

| GC System | Standard GC with capillary column | Separates volatile components of the sample mixture. mdpi.com |

| Inlet | Split/Splitless or PTV | Introduces the sample for volatilization; PTV inlets can reduce thermal decomposition of labile compounds. nih.gov |

| Ionization Mode | Electron Impact (EI), 70 eV | A standard, robust ionization method that produces reproducible fragmentation patterns for library matching. google.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio to generate a mass spectrum. |

| Scan Range | 40-500 amu | Covers the expected mass range for the derivatized analyte and its fragments. mdpi.com |

| Application | Identification of derivatized analyte, characterization of volatile impurities. | Provides structural information based on mass fragmentation patterns. nih.gov |

Derivatization Strategies for Enhanced Analytical Detection and Characterization in Research

In the analytical study of this compound, derivatization is a key strategy to improve its chromatographic behavior and detection sensitivity. The compound's polarity and potential for low volatility can be chemically modified to make it more suitable for techniques like gas chromatography (GC) and to enhance its response in high-performance liquid chromatography (HPLC). researchgate.net Chemical derivatization can confer volatility, improve thermal stability, and enhance chromatographic properties. jfda-online.com

Pre-column and Post-column Derivatization Techniques

The derivatization of this compound can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column Derivatization: This is the more common approach where the analyte is chemically modified before injection. actascientific.com This technique offers several advantages, including flexibility in reaction conditions and the removal of excess derivatizing reagent, which might otherwise interfere with the analysis. mdpi.com For this compound, which possesses a secondary amine, reagents that specifically target this functional group are employed. actascientific.com Commonly used reagents for secondary amines include 9-Fluorenylmethyl-chloroformate (FMOC-Cl) and 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which introduce a chromophore or fluorophore into the molecule, significantly enhancing UV or fluorescence detection. mdpi.comthermofisher.com

Post-column Derivatization: In this technique, the derivatizing reagent is continuously added to the column effluent. actascientific.com The reaction occurs in a reactor coil placed between the column and the detector. This method is advantageous as it avoids the formation of multiple derivative products from a single analyte and can detect compounds that are unstable after derivatization. researchgate.net For this compound, a reagent like ninhydrin, which reacts with primary and secondary amines, could be used in a post-column setup, although it is more classic for primary amines. researchgate.net Another option is the use of o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, though this is primarily for primary amines, modifications of the reagent system could potentially be explored. actascientific.com

The choice between pre-column and post-column derivatization depends on the specific analytical goals, the nature of the sample matrix, and the detection method employed.

Mechanisms of Derivatization Reactions for this compound

The derivatization of this compound primarily targets its secondary amine group through various reaction mechanisms.

Acylation: This is a common reaction where an acyl group is introduced into the molecule. Reagents like 9-Fluorenylmethyl-chloroformate (FMOC-Cl) react with the secondary amine of this compound in a basic medium. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the ethylamino group attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. This results in the formation of a highly fluorescent carbamate (B1207046) derivative, which is readily detectable. actascientific.comthermofisher.com

Nucleophilic Aromatic Substitution: Reagents like 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are highly electrophilic and react with nucleophilic secondary amines. mdpi.com The reaction with this compound would proceed via a nucleophilic aromatic substitution mechanism. The secondary amine attacks the electron-deficient aromatic ring of NBD-Cl, leading to the displacement of the chloro group. This reaction, typically carried out under alkaline conditions, yields a fluorescent derivative detectable at specific excitation and emission wavelengths. mdpi.com

Silylation: For gas chromatography analysis, silylation is a common derivatization technique to increase volatility and thermal stability. gcms.czmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. The mechanism involves the replacement of the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group. research-solution.com This reduces the polarity and intermolecular hydrogen bonding, making the resulting derivative more amenable to GC analysis. gcms.cz

| Derivatization Technique | Reagent Example | Target Functional Group | Reaction Mechanism | Benefit for Analysis |

| Pre-column Acylation | 9-Fluorenylmethyl-chloroformate (FMOC-Cl) | Secondary Amine | Nucleophilic Acyl Substitution | Enhanced fluorescence detection in HPLC. |

| Pre-column Substitution | 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Secondary Amine | Nucleophilic Aromatic Substitution | Creates a highly fluorescent derivative for HPLC. mdpi.com |

| Pre-column Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine | Nucleophilic Substitution | Increased volatility and thermal stability for GC analysis. mdpi.comresearch-solution.com |

| Post-column Reaction | Ninhydrin | Secondary Amine | Condensation | Colorimetric detection in HPLC. researchgate.net |

Method Validation for Research Quality Control and Inter-Laboratory Transferability

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For research applications involving this compound, validation according to established guidelines, such as those from the International Council for Harmonisation (ICH), is essential to guarantee reliable and reproducible data. nih.govbiopharminternational.com This process involves evaluating several performance characteristics to ensure the method's quality and allow for its successful transfer between different laboratories. nih.gov

Specificity and Selectivity in Research Matrixes

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govSelectivity is a measure of how capable the method is of distinguishing the analyte from other substances in the sample.

In the analysis of this compound in complex research matrices, such as biological fluids or environmental samples, specificity and selectivity are paramount. Potential interferences could arise from structurally similar compounds, endogenous matrix components, or metabolites.

To demonstrate specificity, a method would be challenged with blank matrix samples (containing no analyte) and samples spiked with the analyte and potential interfering compounds. The chromatographic separation must demonstrate that the peak corresponding to the this compound derivative is well-resolved from any other peaks. The use of mass spectrometry (MS) as a detector can provide a high degree of specificity by monitoring for a unique mass-to-charge ratio (m/z) of the analyte or its derivative. nih.gov

Accuracy and Precision in Chemical Analysis

Accuracy refers to the closeness of the measured value to the true or accepted reference value. nih.govyoutube.com It is typically expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. nih.gov For the analysis of this compound, accuracy would be determined by analyzing samples with known concentrations of the compound and comparing the measured concentrations to the nominal values.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govyoutube.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.

Reproducibility: The precision obtained between different laboratories.

The following table shows an example of acceptance criteria for accuracy and precision in a typical analytical method validation.

| Validation Parameter | Measurement | Typical Acceptance Criteria |

| Accuracy | Percent Recovery | 85% to 115% for low concentrations, 97% to 103% for assay levels. ijapbc.com |

| Precision (Repeatability) | % RSD | ≤ 15% for low concentrations, ≤ 2% for assay levels. ijapbc.com |

| Precision (Intermediate) | % RSD | ≤ 15% for low concentrations, ≤ 2% for assay levels. ijapbc.com |

To ensure the quality control of research data and the ability to compare results across different studies (inter-laboratory transferability), a validated method for this compound must demonstrate acceptable levels of accuracy and precision across its intended analytical range. nih.gov

Chemical Biology and Interfacial Studies of 2 Ethylamino N Methylacetamide

Interaction of 2-(ethylamino)-N-methylacetamide with Biological Macromolecules in vitro (Non-Clinical Focus)

Binding to Isolated Protein Targets for Mechanistic Understanding

There is no available research in peer-reviewed literature detailing the binding of this compound to isolated protein targets. Consequently, information regarding its potential as an enzyme inhibitor, including any kinetic studies to determine parameters such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), is absent. Mechanistic insights that could be derived from such studies, for instance, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), remain unknown.

DNA/RNA Interactions and Recognition Motifs

Scientific investigations into the potential interactions between this compound and nucleic acids such as DNA and RNA have not been reported. There is no data on its binding affinity, sequence or structural specificity, or any preferred recognition motifs. Understanding these interactions is crucial for assessing a compound's potential to influence genetic processes, yet for this compound, this area remains uninvestigated.

This compound as a Chemical Probe for Fundamental Biological Processes

Design and Synthesis of Labeled this compound Analogues for Research Tools

The development of chemical probes, often through the synthesis of labeled analogues (e.g., with fluorescent tags, radioisotopes, or photoaffinity labels), is a vital step in elucidating the roles of small molecules in biological systems. However, there are no published methods for the design or synthesis of such labeled versions of this compound. The absence of these research tools further limits the ability to study its behavior and localization within a biological context.

Mechanistic Studies of Intracellular Chemical Reactions

Reflecting the lack of labeled analogues and foundational binding studies, there is no information on the mechanistic details of any intracellular chemical reactions involving this compound. Research that would track its uptake, distribution, and potential covalent or non-covalent interactions with intracellular components has not been conducted.

Biochemical Transformations of this compound by Isolated Enzymes (Non-Clinical Metabolism)

The metabolic fate of a compound, even in a non-clinical context, provides valuable information about its chemical stability and potential for bioactivation or degradation. However, studies on the biochemical transformations of this compound by isolated enzymes are not present in the scientific literature. There is no data to suggest which, if any, enzymes might catalyze its modification, nor what the resulting metabolites might be.

Enzymatic Hydrolysis or Derivatization in in vitro Systems

There is no published research detailing the enzymatic hydrolysis or derivatization of this compound in any in vitro system. General metabolic pathways for similar, but not identical, compounds often involve enzymes such as amidases for the hydrolysis of the acetamide (B32628) group or cytochrome P450 enzymes for reactions like N-dealkylation or hydroxylation. However, without specific studies on this compound, it is not possible to state which enzymes might act on it or what the outcomes of such reactions would be.

Characterization of Enzymatic Reaction Products and Pathways

As there are no studies on the enzymatic reactions of this compound, there is consequently no information available on the characterization of any potential reaction products or the metabolic pathways involved. The identification and characterization of metabolites are crucial steps in understanding the biotransformation of a compound, but this work has not been reported for this compound.

Historical and Evolving Research Perspectives on 2 Ethylamino N Methylacetamide and Amide Chemistry

Evolution of Synthetic Methodologies for Amide Compounds

The formation of the amide bond is a fundamental transformation in organic synthesis, crucial for the creation of peptides, pharmaceuticals, and polymers. acs.orgnih.govresearchgate.net Historically, the direct reaction of a carboxylic acid and an amine to form an amide required high temperatures and was often inefficient. nih.gov This led to the development of "activating agents," which convert the carboxylic acid into a more reactive intermediate. researchgate.netumich.edu

Early methods involved the conversion of carboxylic acids to highly reactive acyl halides. umich.edu While effective, this approach is often incompatible with sensitive or complex molecules due to the harsh reagents required. umich.edu Over time, a vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These include carbodiimides, phosphonium (B103445) salts, and aminium salts. umich.edu

A significant challenge in peptide synthesis has been the prevention of racemization, the loss of a specific stereochemical configuration at the alpha-carbon of an amino acid. umich.edu The choice of coupling reagent and reaction conditions plays a critical role in mitigating this issue. umich.edu

More recently, a focus on "green chemistry" has driven the development of more sustainable and environmentally friendly methods for amide synthesis. nih.govresearchgate.net These include catalytic methods that avoid the use of stoichiometric activating agents, as well as innovative approaches like the use of visible-light-driven photoredox catalysis. nih.govresearchgate.net Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, has also emerged as a powerful tool for amide synthesis, offering improved efficiency and scalability. nih.gov Additionally, enzymatic methods using ligases are being explored for their high specificity and mild reaction conditions. nature.com

The synthesis of 2-(ethylamino)-N-methylacetamide, like other amides, can be approached through these various methodologies. A common laboratory-scale synthesis might involve the reaction of an activated derivative of ethylaminoacetic acid with methylamine (B109427). For instance, the corresponding acyl chloride could be reacted with methylamine, or a coupling reagent could be used to facilitate the direct reaction between ethylaminoacetic acid and methylamine. A plausible industrial-scale production process for a related compound, N-methylacetamide, utilizes the reaction of acetic acid and methylamine at elevated temperatures. google.com A similar approach could likely be adapted for the synthesis of this compound.

Table 1: Evolution of Key Amide Synthesis Methodologies

| Decade/Era | Key Methodologies | Advantages | Disadvantages |

| Early 20th Century | Direct thermal condensation of carboxylic acids and amines | Simple concept | High temperatures, often low yields |

| Mid-20th Century | Acyl Halides, Anhydrides | High reactivity | Harsh conditions, limited functional group tolerance |

| Late 20th Century | Carbodiimides (e.g., DCC), Peptide Coupling Reagents (e.g., HOBt, HBTU) | Milder conditions, improved yields, reduced racemization | Stoichiometric waste, cost of reagents |

| 21st Century | Catalytic Amidation, Flow Chemistry, Photoredox Catalysis, Enzymatic Synthesis | Higher efficiency, reduced waste, improved sustainability, milder conditions | Catalyst sensitivity, specialized equipment may be required |

Advancements in Theoretical Understanding of Amide Bonding and Reactivity

The amide bond is characterized by a planar structure due to resonance, which imparts significant double-bond character to the C-N bond. mdpi.com This resonance stabilization makes the amide bond relatively unreactive, a key factor in the stability of proteins and other biological macromolecules. mdpi.com

Early theoretical understanding was primarily based on this resonance model. However, modern computational chemistry has provided a much more nuanced picture of the electronic structure and reactivity of amides. Theoretical studies have been instrumental in understanding the mechanisms of amide hydrolysis and other reactions. mdpi.com

One area of significant advancement has been the study of amide bond distortion. mdpi.com By physically twisting the amide bond out of its preferred planar geometry, its reactivity can be dramatically increased. mdpi.com This concept is crucial in understanding how enzymes, such as proteases, can efficiently cleave the highly stable amide bonds in proteins. mdpi.com These enzymes often work by binding the amide in a way that forces it into a less stable, distorted conformation, making it more susceptible to attack. mdpi.com

Theoretical calculations have also shed light on the mechanisms of various amide bond-forming reactions, helping chemists to design more efficient catalysts and reagents. For example, understanding the role of Lewis acids in activating the carbonyl group of the amide has been crucial in developing new catalytic systems. mdpi.com Furthermore, the possibility of reversing amide bond formation, once thought to be largely irreversible under normal conditions, is now being explored, particularly in the context of dynamic covalent chemistry and the synthesis of novel materials. youtube.com

Development of Analytical Techniques for Amide Characterization in Academic Research

The characterization of amides, including this compound, relies on a suite of powerful analytical techniques that have seen significant development over the years.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of amides. nih.govdergipark.org.tr In the ¹H NMR spectrum of an amide, the proton attached to the nitrogen (the amide proton) typically appears as a broad singlet. The chemical shifts and coupling patterns of the protons on the carbons adjacent to the nitrogen and carbonyl groups provide detailed information about the molecule's connectivity. dergipark.org.tr Two-dimensional NMR techniques, such as NOESY, can be used to determine the spatial proximity of different protons, which can be crucial for confirming the conformation of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a classic technique for identifying the amide functional group. dergipark.org.tr Amides exhibit a characteristic strong absorption band for the C=O stretching vibration, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of secondary amides appears as a sharp band around 3300 cm⁻¹. dergipark.org.tr

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the amide and to obtain information about its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.

X-ray Crystallography: For crystalline amides, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in three-dimensional space. researchgate.net This technique can confirm bond lengths, bond angles, and intermolecular interactions.

The combination of these techniques allows for the unambiguous identification and detailed characterization of amides. The continuous improvement in the sensitivity and resolution of these instruments has enabled researchers to study increasingly complex molecules and biological systems. nih.gov

Table 2: Key Analytical Techniques for Amide Characterization

| Technique | Information Provided | Typical Application |

| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons | Primary structure elucidation |

| 2D NMR (e.g., NOESY) | Spatial proximity of atoms | Conformational analysis |

| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, N-H) | Functional group identification |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Molecular weight determination, structural clues |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula | Unambiguous formula determination |

| X-ray Crystallography | Three-dimensional structure, bond lengths and angles | Definitive structural determination of crystalline compounds |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(ethylamino)-N-methylacetamide with high purity?

- Answer : Multi-step synthesis involving nucleophilic substitution and amidation is commonly employed. For example, 2-chloro-N-methylacetamide intermediates can react with ethylamine derivatives under reflux in a toluene-water system, monitored via TLC (hexane:ethyl acetate, 9:1). Post-reaction purification via crystallization (ethanol) or extraction (ethyl acetate) improves purity . Yield optimization requires precise stoichiometric control of sodium azide or amine reagents .

Q. How should researchers characterize the purity and structural identity of this compound?

- Answer : Use a combination of analytical techniques:

- TLC : Monitor reaction progress with hexane:ethyl acetate (9:1) as a solvent system .

- NMR/FT-IR : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹) and ethylamino proton signals (δ 1.1–1.3 ppm for CH₃) .

- HPLC-MS : Quantify purity (>98% via area normalization) and validate molecular weight (e.g., 271.8 g/mol for hydrochloride salts) .

Q. What are the solubility and storage guidelines for this compound derivatives?

- Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO: 10 mg/mL) and ethanol (16 mg/mL). For aqueous stability, prepare PBS (pH 7.2) solutions at 5 mg/mL. Store at -20°C in airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Answer : Quantum chemical calculations (DFT) and QSPR models assess electron density distribution, highlighting nucleophilic sites (e.g., the ethylamino NH group). Neural networks trained on analogous acetamides can predict reaction pathways, such as ring-opening or cross-coupling reactions .

Q. What strategies resolve discrepancies in reported solubility or stability data for this compound?

- Answer : Conduct controlled experiments under standardized conditions (pH, temperature, solvent grade). Compare results with literature using orthogonal methods:

- Karl Fischer titration : Quantify water content in hygroscopic samples .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months and analyze degradation via HPLC .

Q. How can researchers design experiments to probe the metabolic stability of this compound in biological systems?

- Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

- Metabolite profiling : Use high-resolution MS to identify oxidation products (e.g., N-dealkylation or hydroxylation) .

- CYP inhibition studies : Screen against cytochrome P450 isoforms to assess drug-drug interaction risks .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s chromatographic behavior be addressed?

- Answer : Replicate experiments using identical columns (C18, 5 µm) and mobile phases (e.g., acetonitrile:water with 0.1% formic acid). Validate detection parameters (UV λ = 254 nm vs. MS ionization). Cross-reference with certified reference standards if available .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.